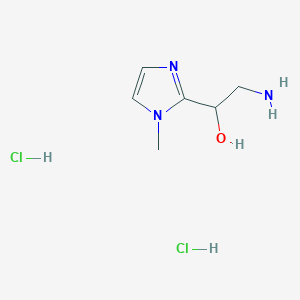![molecular formula C20H28N4O4 B3220560 Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2' CAS No. 1198291-01-8](/img/structure/B3220560.png)
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
概要
説明
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is a conjugated polymer known for its application in organic electronics, particularly in solar cells. This compound is characterized by its extended π-conjugation, which facilitates efficient charge transport and separation, making it a valuable material in the field of photovoltaics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] typically involves a Stille coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of stannylated monomers with halogenated monomers under inert conditions . The reaction is carried out in anhydrous toluene or chlorobenzene at elevated temperatures (typically 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this polymer involves scaling up the Stille coupling reaction. The process requires stringent control of reaction conditions to ensure high yield and purity. The polymer is then purified using techniques such as Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual monomers .
化学反応の分析
Types of Reactions
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as ferric chloride (FeCl₃) to form radical cations.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The polymer can undergo substitution reactions where functional groups are introduced into the polymer backbone.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
Oxidation: Radical cations and oxidized polymer chains.
Reduction: Reduced polymer chains with altered electronic properties.
Substitution: Functionalized polymer chains with new functional groups.
科学的研究の応用
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] has a wide range of scientific research applications:
Chemistry: Used as a hole-transport material in organic solar cells, enhancing charge separation and transport.
Medicine: Investigated for use in biosensors and drug delivery systems.
Industry: Utilized in the production of flexible electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs)
作用機序
The mechanism by which Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] exerts its effects involves its extended π-conjugation, which facilitates efficient charge transport and separation. The polymer interacts with light to generate excitons, which are then separated into free charge carriers at the donor-acceptor interface. These charge carriers are transported through the polymer matrix to the electrodes, resulting in the generation of electrical current .
類似化合物との比較
Similar Compounds
- Poly[{2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione}-alt-{[2,2’-(1,4-phenylene)bis-thiophene]-5,5’-diyl}]
- Poly[{2,5-bis(2-octyldodecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(2,5-thiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}]
Uniqueness
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is unique due to its specific side chains and backbone structure, which provide optimal solubility, film-forming properties, and electronic characteristics. This makes it particularly suitable for use in high-performance organic electronic devices .
特性
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-(2-methoxyethyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-4-11-24-17(21)16(18(25)22-20(24)27)23(12-13-28-3)19(26)15(5-2)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13,21H2,1-3H3,(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXDLRCITUMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(CC)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3220504.png)




amino}-2-(hydroxymethyl)propanoate](/img/structure/B3220545.png)







